2-OCTENAL

描述

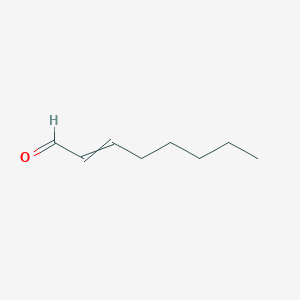

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oct-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062349 | |

| Record name | 2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

84.00 to 86.00 °C. @ 19.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (E)-2-octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2363-89-5, 2548-87-0 | |

| Record name | 2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-2-Octenal chemical properties and structure

An In-depth Technical Guide to (E)-2-Octenal: Chemical Properties and Structure

Introduction

(E)-2-Octenal, an α,β-unsaturated aldehyde, is an organic compound that exists as a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic pungent, oily, or acrid odor.[1] This compound is a member of the medium-chain aldehyde family and is found naturally in trace amounts in some plant extracts and essential oils.[1][2][3] It is also a product of the degradation of unsaturated fatty acids. Industrially, it finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of more complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical and Physical Properties

The key chemical and physical properties of (E)-2-Octenal are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Odor | Pungent, oily, acrid, fatty, green | |

| Boiling Point | 84-86 °C at 19 mmHg | |

| Density | 0.846 g/mL at 25 °C | |

| Refractive Index | 1.449-1.455 at 20 °C | |

| Flash Point | 68.33 °C (155.00 °F) | |

| Vapor Pressure | >1 (vs air) | |

| Solubility | Slightly soluble in water; soluble in alcohol and fixed oils |

Structural Information

The structural identifiers for (E)-2-Octenal are provided below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-oct-2-enal | |

| CAS Number | 2548-87-0 | |

| SMILES | CCCCC\C=C/C=O | |

| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| InChIKey | LVBXEMGDVWVTGY-SREVYHEPSA-N |

Chemical Structure Visualization

The following diagram illustrates the chemical structure of (E)-2-Octenal.

References

The Synthesis of (E)-2-Octenal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of (E)-2-octenal in plants, a volatile aldehyde with significant roles in plant defense and aroma profiles. The document details the core enzymatic reactions, provides structured quantitative data where available, outlines key experimental protocols for analysis, and includes visual diagrams of the metabolic pathways and experimental workflows.

Introduction

(E)-2-octenal is a C8 unsaturated aldehyde that contributes to the characteristic "green" and fatty aroma of many plants and fruits. Beyond its sensory properties, it is involved in plant defense mechanisms against herbivores and pathogens. Its synthesis is primarily a result of the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This guide delves into the technical aspects of its formation, providing a resource for researchers investigating plant secondary metabolism and professionals in drug development exploring natural product synthesis.

Biosynthesis of (E)-2-Octenal: The Lipoxygenase Pathway

The primary route for (E)-2-octenal synthesis in plants is the lipoxygenase (LOX) pathway, a cascade of enzymatic reactions that catabolize polyunsaturated fatty acids (PUFAs). The key substrates are linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes upon wounding.

The synthesis proceeds through the following key steps:

-

Release of Fatty Acids: Mechanical damage or biotic stress activates lipases, which hydrolyze glycerolipids in the cell membrane, releasing free PUFAs like linoleic acid.

-

Hydroperoxidation by Lipoxygenase (LOX): LOX enzymes introduce molecular oxygen into the fatty acid chain. Plant LOXs are classified based on the position of oxygenation on the fatty acid backbone, primarily 9-LOX and 13-LOX. The action of 9-LOX on linoleic acid produces 9-hydroperoxyoctadecadienoic acid (9-HPOD).

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxide intermediate is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme. The cleavage of 9-HPOD by HPL yields a C9 aldehyde, (Z)-3-nonenal, and a C9-oxoacid.

-

Isomerization: While not directly producing 2-octenal, it is hypothesized that subsequent enzymatic or spontaneous modifications of other aldehyde products from the LOX pathway could lead to its formation. However, the direct enzymatic production of this compound is less characterized than that of C6 and C9 aldehydes.

Another potential, though less defined, pathway involves the autoxidation of linoleic acid, which can also produce hydroperoxides that are subsequently cleaved into various aldehydes, including this compound.

Signaling Pathway Diagram

Quantitative Data on (E)-2-Octenal in Plants

| Plant Species | Plant Part | Concentration (µg/kg fresh weight) | Reference |

| Black Walnut (Juglans nigra) | Kernels | Detected, highest concentration among tested nuts | [1] |

| Cucumber (Cucumis sativus) | Fruit | Contributes to aroma profile | [2] |

| Buckwheat (Fagopyrum esculentum) | Seeds | Contributes to aroma | [3] |

| Truffle (Tuber spp.) | Fruiting body | Fatty acid-derived volatile |

Note: The data presented here is not exhaustive and is intended to be illustrative. Researchers are encouraged to consult primary literature for specific quantitative data relevant to their plant of interest.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound synthesis in plants.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining LOX activity by monitoring the formation of conjugated dienes.

Objective: To quantify the activity of lipoxygenase in a plant extract.

Principle: LOX catalyzes the oxidation of linoleic acid, leading to the formation of a hydroperoxide with a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the LOX activity.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

-

Polyvinylpolypyrrolidone (PVPP)

-

Linoleic acid (substrate)

-

Tween 20

-

Sodium hydroxide (NaOH)

-

Spectrophotometer

-

Mortar and pestle or homogenizer

-

Centrifuge

Procedure:

-

Enzyme Extraction:

-

Freeze a known weight of fresh plant tissue (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add PVPP (e.g., 0.1 g per gram of tissue) to the powder to bind phenolic compounds.

-

Homogenize the powder in 5 mL of cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Substrate Preparation (Linoleic Acid Emulsion):

-

Prepare a stock solution of linoleic acid (e.g., 10 mM) in ethanol.

-

For the working substrate solution, mix 0.1 mL of the linoleic acid stock and 0.1 mL of Tween 20 in 50 mL of 0.1 M sodium phosphate buffer (pH 6.8). Mix thoroughly to create a fine emulsion.

-

-

Spectrophotometric Assay:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, add 2.9 mL of the linoleic acid substrate solution.

-

Add 0.1 mL of the crude enzyme extract to the cuvette and mix quickly by inverting.

-

Immediately start monitoring the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

The linear portion of the resulting curve represents the initial reaction rate.

-

-

Calculation of Activity:

-

Calculate the change in absorbance per minute (ΔA234/min) from the linear range of the plot.

-

LOX activity is expressed in units, where one unit is defined as an increase in absorbance of 0.001 per minute under the specified conditions. The molar extinction coefficient for the hydroperoxide product is approximately 25,000 M⁻¹cm⁻¹.

-

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

This protocol measures the activity of HPL by monitoring the decrease in the hydroperoxide substrate.

Objective: To quantify the activity of hydroperoxide lyase in a plant extract.

Principle: HPL cleaves fatty acid hydroperoxides, which contain a conjugated diene system that absorbs light at 234 nm. The rate of decrease in absorbance at 234 nm is proportional to the HPL activity.

Materials:

-

Crude enzyme extract (prepared as for LOX assay)

-

Fatty acid hydroperoxide substrate (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT, or 9-HPOD)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

-

Spectrophotometer

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of the hydroperoxide substrate in ethanol. The concentration should be determined spectrophotometrically using the molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹ at 234 nm).

-

-

Spectrophotometric Assay:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, add reaction buffer to a final volume of 1 mL.

-

Add the hydroperoxide substrate to a final concentration of approximately 50 µM.

-

Initiate the reaction by adding a small volume (e.g., 25-50 µL) of the crude enzyme extract.

-

Mix quickly and immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

-

-

Calculation of Activity:

-

Calculate the change in absorbance per minute (ΔA234/min) from the initial linear portion of the curve.

-

HPL activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of substrate per minute under the assay conditions.

-

Analysis of (E)-2-Octenal by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the extraction and analysis of volatile compounds, including (E)-2-octenal, from plant tissues.

Objective: To identify and quantify (E)-2-octenal and other volatile aldehydes in a plant sample.

Principle: Volatile compounds are extracted from the plant matrix, separated by gas chromatography based on their boiling points and polarity, and then identified and quantified by mass spectrometry.

Materials:

-

Fresh plant tissue

-

Headspace vials (e.g., 20 mL) with caps and septa

-

Solid-phase microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

(E)-2-octenal standard for identification and quantification

-

Internal standard (e.g., a deuterated analog or a compound not present in the sample)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh plant tissue (e.g., 1-2 g) and place it into a headspace vial.

-

For quantitative analysis, add a known amount of an internal standard to the vial.

-

Seal the vial immediately with a cap and septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column (typically at 250°C for 2-5 minutes).

-

GC Separation:

-

Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Set up a temperature program to separate the compounds of interest. A typical program might be: initial temperature of 40°C for 2 minutes, then ramp at 5°C/minute to 250°C, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

-

Data Analysis:

-

Identify (E)-2-octenal by comparing its mass spectrum and retention time with that of a pure standard.

-

For quantification, create a calibration curve using known concentrations of the (E)-2-octenal standard and the internal standard. Calculate the concentration of (E)-2-octenal in the sample based on the peak area ratio of the analyte to the internal standard.

-

Experimental Workflow Diagram

Conclusion

The synthesis of (E)-2-octenal in plants is a complex process primarily driven by the lipoxygenase pathway, initiated in response to cellular stress. Understanding these pathways is crucial for applications ranging from food science to the development of novel therapeutic agents. The protocols and diagrams provided in this guide offer a foundational framework for researchers to investigate the biosynthesis and physiological roles of this and other related volatile compounds in plants. Further research is needed to fully elucidate the specific enzymatic steps and regulatory mechanisms controlling the production of (E)-2-octenal across different plant species.

References

Biosynthesis of 2-Octenal from Linoleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of (E)-2-octenal, a volatile aldehyde with characteristic fatty and green odor profiles, from the polyunsaturated fatty acid linoleic acid is a multi-step enzymatic cascade of significant interest in the fields of food science, flavor chemistry, and plant biology. This technical guide delineates the core biochemical pathway, provides detailed experimental protocols for the key enzymes involved, presents quantitative data for reaction kinetics and product yields, and visualizes the intricate molecular processes through signaling pathway and workflow diagrams. The primary enzymatic actors in this pathway are 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL), which catalyze the initial transformation of linoleic acid into aldehyde precursors. Subsequent isomerization reactions are crucial for the formation of the final 2-octenal product.

The Core Biosynthetic Pathway

The conversion of linoleic acid to this compound is initiated by the regio- and stereospecific introduction of molecular oxygen, followed by the cleavage of the resulting hydroperoxide intermediate. The key steps are outlined below.

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The pathway commences with the action of 9-lipoxygenase, a non-heme iron-containing dioxygenase. This enzyme catalyzes the incorporation of an oxygen molecule at the C-9 position of linoleic acid, which contains a cis,cis-1,4-pentadiene system. This reaction yields 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

Step 2: Cleavage of 9-HPODE by Hydroperoxide Lyase (HPL)

The unstable 9-HPODE intermediate is then cleaved by hydroperoxide lyase, a cytochrome P450 enzyme. This cleavage results in the formation of a C9 aldehyde, primarily (3Z)-nonenal, and a C9 oxo-acid, 9-oxononanoic acid.[1]

Step 3: Isomerization to (E)-2-Alkenals

The initially formed (3Z)-alkenals can undergo isomerization to their more stable (E)-2-alkenal counterparts. This transformation can occur spontaneously or be catalyzed by specific isomerases, such as 3Z:2E-enal isomerase.[2][3] While the direct formation of this compound is less commonly reported than C9 aldehydes from this specific pathway, its presence in systems containing linoleic acid suggests that either alternative cleavage of hydroperoxides or subsequent breakdown of the initial C9 products can lead to its formation. For the purpose of this guide, the formation of this compound is presented as a product of an analogous isomerization process.

Signaling Pathway Diagram

References

The Enigmatic Presence of 2-Octenal in Essential Oils: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a reactive α,β-unsaturated aldehyde, is a naturally occurring volatile compound found in a variety of plant essential oils. Possessing a characteristic fatty, green, and slightly citrus-like aroma, it contributes to the complex sensory profiles of these oils. Beyond its organoleptic properties, 2-octenal has garnered scientific interest for its potential biological activities, including antifungal properties. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, its biosynthetic origins through the lipoxygenase pathway, and detailed methodologies for its extraction and quantitative analysis. This document is intended to be a comprehensive resource, presenting quantitative data in a structured format, outlining detailed experimental protocols, and providing visual representations of key pathways and workflows to facilitate further research and development.

Natural Occurrence of this compound in Essential Oils

This compound has been identified as a minor to trace component in a diverse range of essential oils. Its presence is often associated with the oxidative degradation of lipids within the plant material. The concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and processing methods of the essential oil. A summary of the reported quantitative data for (E)-2-octenal in various essential oils is presented in Table 1.

| Essential Oil Source | Plant Part | Concentration/Percentage (%) | Reference(s) |

| Coriandrum sativum (Coriander) | Herb | Not explicitly quantified, but present | [1] |

| Citrus sinensis (Sweet Orange) | Peel | <0.01% | [2] |

| Couroupita guianensis (Cannonball Tree) | Flower Oil | 0.20% | [3] |

| Humulus lupulus (Hops) | Cones | Present, not quantified | |

| Olea europaea (Olive) | Fruit (Oil) | Present, not quantified | |

| Camellia sinensis (Tea) | Leaf | Present, not quantified | [3] |

Table 1: Quantitative Occurrence of (E)-2-Octenal in Various Essential Oils. Note: The quantification of trace volatile compounds can be challenging, and the absence of a value does not necessarily indicate the complete absence of the compound, but rather that it may be below the limit of detection for the analytical method used or was not the focus of quantification in the cited study.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is primarily attributed to the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids (PUFAs). The C8 aldehyde, this compound, is likely derived from the C18 fatty acid, linoleic acid.

The proposed biosynthetic pathway is as follows:

-

Release of Linoleic Acid: Stress signals, such as wounding or pathogen attack, activate lipases that release linoleic acid from plant cell membranes.

-

Oxygenation by Lipoxygenase (LOX): A specific 13-lipoxygenase enzyme catalyzes the dioxygenation of linoleic acid to form 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD).

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOD is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.

-

Formation of an 8-Carbon Precursor: It is hypothesized that a specific hydroperoxide lyase or a related enzyme acts on a hydroperoxide precursor to yield an 8-carbon aldehyde.

-

Isomerization: The initially formed octenal isomer may then be enzymatically isomerized to the more stable (E)-2-octenal by a (Z)-3:(E)-2-hexenal isomerase or a similar enzyme.[4]

References

- 1. (E)-2-Octenal | 2548-87-0 | FO157056 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Octenal as a Fungal Volatile Organic Compound: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight carbon-based compounds that readily evaporate at room temperature. In the fungal kingdom, VOCs play crucial roles in intercellular and inter-kingdom communication, defense, and antagonism. Among the vast array of fungal VOCs, (E)-2-octenal, an eight-carbon (C8) aldehyde, has emerged as a molecule of significant interest due to its potent biological activities.[1][2] It is recognized by its characteristic fatty, green, and nutty odor and is a product of lipid peroxidation.[2][3] This technical guide provides a comprehensive overview of 2-octenal as a fungal VOC, focusing on its biosynthesis, quantitative analysis, biological mechanisms, and the experimental protocols required for its study. This document is intended for researchers, scientists, and drug development professionals exploring novel antifungal agents and signaling molecules.

Biosynthesis of this compound in Fungi

The primary pathway for the biosynthesis of C8 volatile compounds, including this compound, in fungi is the enzymatic breakdown of fatty acids, particularly linoleic acid.[2] While the complete pathway can vary between fungal species, the generally accepted route involves the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes.

The process begins with the oxygenation of linoleic acid by lipoxygenase, which forms a hydroperoxide intermediate. This intermediate is then cleaved by hydroperoxide lyase into shorter-chain aldehydes and oxo-acids. These aldehydes can undergo further enzymatic or non-enzymatic modifications, including isomerization, to yield compounds like (E)-2-octenal.

Quantitative Data on Fungal Production and Antifungal Activity

Several fungal species have been identified as producers of this compound. Furthermore, its potent antifungal properties have been quantified against various pathogenic fungi. The following tables summarize the available quantitative data.

Table 1: Fungal Species Reported to Produce this compound

| Fungal Species | Ecosystem/Substrate | Method of Detection | Reference |

| Daldinia cf. concentrica | Endophyte | VOC analysis | |

| Tricholoma ustaloides | Mediterranean Forest | HS-SPME-GC-MS | |

| Tuber borchii (White Truffle) | Symbiotic with trees | Not specified | |

| Various mushroom species | Fruiting bodies | HS-SPME-GC |

Table 2: Antifungal Activity of (E)-2-Octenal

| Target Fungus | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Key Observations | Reference |

| Penicillium italicum (Prochloraz-resistant) | 0.25 mL L⁻¹ | 0.50 mL L⁻¹ | Damages cell membrane and mitochondria. | |

| Sclerotium rolfsii | Not specified | Not specified | Fully inhibits and kills the fungus in vitro. | |

| Alternaria alternata | < 0.5 mL L⁻¹ | Not specified | Complete inhibition of mycelial growth. | |

| Botrytis cinerea | < 0.5 mL L⁻¹ | Not specified | Complete inhibition of mycelial growth. | |

| Penicillium digitatum | < 0.5 mL L⁻¹ | Not specified | Complete inhibition of mycelial growth. | |

| Aspergillus niger | < 0.5 mL L⁻¹ | Not specified | Complete inhibition of mycelial growth. | |

| Saccharomyces cerevisiae | Not specified | Not specified | Acts as a nonionic surfactant, disrupting membrane function. |

Mechanism of Antifungal Action

The antifungal activity of (E)-2-octenal is multifaceted, primarily targeting the structural and functional integrity of the fungal cell. The proposed mechanism involves a cascade of events leading to cell death.

-

Cell Membrane Disruption: (E)-2-octenal directly interacts with the fungal cell membrane. As a surfactant-like molecule, it disrupts the lipid bilayer, leading to increased membrane permeability and fluidity. This damage results in the leakage of essential intracellular components like nucleic acids and proteins.

-

Mitochondrial Dysfunction: The compound impairs mitochondrial function, which is the powerhouse of the cell. This disruption leads to a breakdown in the electron transport chain and a significant reduction in ATP synthesis, crippling the cell's energy supply.

-

Induction of Oxidative Stress: Treatment with (E)-2-octenal leads to a massive accumulation of reactive oxygen species (ROS) within the fungal hyphae. This oxidative stress causes widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to cell death.

Experimental Protocols

This section provides detailed methodologies for the study of this compound as a fungal VOC.

Fungal Culture and VOC Collection

Objective: To cultivate fungi and collect emitted VOCs for analysis.

Materials:

-

Fungal strain of interest

-

Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth)

-

Petri dishes or flasks

-

Incubator

-

Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL) with septa

Protocol:

-

Inoculate the fungal strain onto the center of a Petri dish containing the appropriate agar medium or into a flask with liquid medium.

-

Seal the Petri dish with parafilm or cap the flask and incubate under optimal growth conditions (e.g., 25-28°C) for a period sufficient for VOC production (typically 5-10 days).

-

For collection, transfer a plug of agar with fungal mycelium or a sample of the liquid culture into a 20 mL headspace vial and seal it tightly.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) to allow VOCs to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 min) to adsorb the VOCs.

-

Immediately after sampling, retract the fiber and introduce it into the injection port of a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

Identification and Quantification by GC-MS

Objective: To identify and quantify this compound from the collected VOCs.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms, HP-5ms)

Protocol:

-

Thermal Desorption: The SPME fiber is inserted into the heated GC injection port (e.g., 250°C) to desorb the trapped VOCs onto the column.

-

Chromatographic Separation: Use a suitable temperature program to separate the compounds. For example: initial temperature of 40°C for 2 min, ramp up to 250°C at 5°C/min, and hold for 5 min. Use helium as the carrier gas.

-

Mass Spectrometry: The MS is operated in electron ionization (EI) mode (70 eV). Scan a mass range from m/z 35 to 500.

-

Identification: Identify this compound by comparing its mass spectrum with reference spectra in a library (e.g., NIST, Wiley) and by comparing its retention index with literature values.

-

Quantification: For quantification, create a calibration curve using a pure standard of (E)-2-octenal at known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Protocol (Broth Microdilution Method):

-

Prepare a stock solution of (E)-2-octenal in a suitable solvent (e.g., DMSO) and then dilute it in a liquid culture medium (e.g., Potato Dextrose Broth) to create a series of two-fold dilutions in a 96-well microtiter plate.

-

Prepare a fungal spore suspension (e.g., 1 x 10⁵ spores/mL) in the same medium.

-

Add the spore suspension to each well of the microtiter plate. Include a positive control (medium + spores, no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the fungus for 48-72 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

-

Determine MFC: Take an aliquot (e.g., 10 µL) from the wells showing no growth and plate it onto fresh agar plates. Incubate for another 48-72 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Mechanistic Assays

Objective: To investigate the cellular effects of this compound.

-

Cell Membrane Permeability (Propidium Iodide Staining):

-

Treat fungal mycelia or spores with this compound at its MIC.

-

Incubate for a defined period (e.g., 2-4 hours).

-

Add Propidium Iodide (PI) stain, which can only enter cells with compromised membranes.

-

Observe under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

-

-

Reactive Oxygen Species (ROS) Accumulation:

-

Treat fungal mycelia with this compound.

-

Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Observe under a fluorescence microscope. An increase in green fluorescence indicates the accumulation of ROS.

-

Conclusion and Future Perspectives

(E)-2-octenal is a potent antifungal VOC produced by various fungi, acting through a multi-target mechanism that involves the disruption of the cell membrane and mitochondrial function, coupled with the induction of lethal oxidative stress. The quantitative data on its efficacy, particularly against fungicide-resistant strains, highlights its potential as a lead compound for the development of new antifungal agents.

For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize antifungal potency and reduce potential cytotoxicity.

-

Formulation Development: Overcoming the volatility and hydrophobicity of this compound through advanced formulation strategies, such as nanoencapsulation or inclusion complexes, to improve its stability and delivery for agricultural or clinical applications.

-

Synergistic Studies: Investigating the combination of this compound with existing antifungal drugs to enhance efficacy and combat resistance.

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the genetic and enzymatic basis of this compound production in fungi could open avenues for its biotechnological synthesis.

The comprehensive study of this compound and other fungal VOCs will continue to provide valuable insights into fungal biology and yield promising candidates for the next generation of antimicrobial therapies.

References

An In-depth Technical Guide to the Stereoisomers of 2-Octenal: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (C₈H₁₄O) is an unsaturated aldehyde that exists as two geometric stereoisomers: (E)-2-octenal and (Z)-2-octenal. These isomers, while possessing the same chemical formula and connectivity, exhibit distinct spatial arrangements of atoms around the carbon-carbon double bond, leading to differences in their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their properties, synthesis, and known biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Physicochemical Properties

The geometric isomerism of (E)- and (Z)-2-octenal gives rise to notable differences in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Stereoisomers

| Property | (E)-2-Octenal | (Z)-2-Octenal |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol |

| CAS Number | 2548-87-0 | 20664-46-4 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Fatty, green, cucumber-like | Fatty, green |

| Boiling Point | 84-86 °C at 19 mmHg | 189-190 °C at 760 mmHg |

| Density | 0.835 - 0.845 g/mL at 25 °C | Not readily available |

| Refractive Index | 1.449 - 1.455 at 20 °C | Not readily available |

| Flash Point | 68.33 °C (155.00 °F) | 65.56 °C (150.00 °F)[1] |

| Water Solubility | Slightly soluble | Not readily available |

Table 2: Chromatographic and Thermodynamic Properties of this compound Stereoisomers

| Property | (E)-2-Octenal | (Z)-2-Octenal |

| LogP (o/w) | 2.60 (estimated) | Not readily available |

| Kovats Retention Index (non-polar column) | 1034 - 1045 | Not readily available |

Synthesis of this compound Stereoisomers

The stereoselective synthesis of (E)- and (Z)-2-octenal is crucial for studying their individual properties and biological activities. Different synthetic strategies can be employed to favor the formation of one isomer over the other.

Synthesis of (E)-2-Octenal

A common method for the synthesis of (E)-2-octenal involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration. This reaction typically favors the formation of the more thermodynamically stable (E)-isomer.

Synthesis of (Z)-2-Octenal

The synthesis of (Z)-2-octenal in high purity is more challenging as it is the less stable isomer. A well-established method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction .[2][3][4] By selecting the appropriate phosphonium ylide and reaction conditions, the formation of the (Z)-isomer can be favored. Specifically, the reaction of hexanal with a non-stabilized ylide, such as that derived from ethyltriphenylphosphonium bromide, under salt-free conditions, would be expected to yield predominantly (Z)-2-octenal.

Below is a conceptual workflow for the synthesis of both isomers.

Experimental Protocols

General Protocol for Wittig Reaction for (Z)-2-Alkenal Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of (Z)-2-octenal.

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (e.g., ethyltriphenylphosphonium bromide) in anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride) to the suspension with stirring.

-

Allow the mixture to stir for a specified time to ensure complete formation of the ylide.

-

-

Reaction with the Aldehyde:

-

To the ylide solution, slowly add a solution of the aldehyde (hexanal) in the same anhydrous solvent at a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the (Z)-2-octenal.

-

Biological Activities

The biological activities of this compound stereoisomers are of significant interest, particularly in the context of their potential as antimicrobial agents and their roles in biological signaling.

Antifungal Activity of (E)-2-Octenal

(E)-2-octenal has demonstrated notable antifungal activity against various fungal species. A key area of research has been its effect on Penicillium italicum, a postharvest pathogen of citrus fruits.

The proposed mechanism of antifungal action of (E)-2-octenal against P. italicum involves the disruption of the cell membrane and mitochondrial function. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to fungal cell death.

The following diagram illustrates the proposed signaling pathway for the antifungal activity of (E)-2-octenal.

Biological Activity of (Z)-2-Octenal

There is a significant lack of data in the scientific literature regarding the specific biological activities of (Z)-2-octenal. While it is known to be a flavor and fragrance component, its potential antimicrobial, cytotoxic, or other biological effects have not been extensively studied. This represents a knowledge gap and an area for future research. It is plausible that the (Z)-isomer may exhibit different potency or a different spectrum of activity compared to the (E)-isomer due to its different three-dimensional structure, which could affect its interaction with biological targets.

Table 3: Comparative Biological Activity of this compound Stereoisomers

| Biological Activity | (E)-2-Octenal | (Z)-2-Octenal |

| Antifungal | Active against various fungi, including Penicillium italicum. | Data not available. |

| Antibacterial | Some activity reported against certain bacteria. | Data not available. |

| Cytotoxicity | Data not extensively available. | Data not available. |

Conclusion

The stereoisomers of this compound, (E)-2-octenal and (Z)-2-octenal, present distinct profiles in terms of their physicochemical properties. The (E)-isomer is the more stable and more extensively studied of the two, with demonstrated antifungal activity. The synthesis of the (Z)-isomer can be achieved through stereoselective methods such as the Wittig reaction. A significant gap exists in the understanding of the biological activities of (Z)-2-octenal. Further research is warranted to fully characterize and compare the biological effects of both isomers, which could lead to the development of new applications in areas such as agriculture, food science, and pharmaceuticals. This guide provides a foundational understanding for professionals engaged in such research endeavors.

References

Toxicological Profile of Short-Chain Unsaturated Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain unsaturated aldehydes are a class of reactive organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. Prominent examples include acrolein, crotonaldehyde, and 2-hexenal. These compounds are ubiquitous in the environment, arising from both natural and anthropogenic sources such as incomplete combustion of organic materials, heated cooking oils, and as byproducts of lipid peroxidation in biological systems.[1][2][3] Their high reactivity makes them potent electrophiles, capable of interacting with biological macromolecules, which underlies their significant toxicological effects.[1][4] This guide provides a comprehensive overview of the toxicological profile of short-chain unsaturated aldehydes, with a focus on their mechanisms of toxicity, metabolism, quantitative toxicological data, and the experimental protocols used for their evaluation.

Mechanisms of Toxicity

The toxicity of short-chain unsaturated aldehydes is primarily attributed to their electrophilic nature, which facilitates covalent bond formation with nucleophilic functional groups in biological molecules. This reactivity triggers a cascade of cellular events, including glutathione depletion, oxidative stress, and the disruption of key signaling pathways.

Glutathione Depletion

Glutathione (GSH), a tripeptide, is a major intracellular antioxidant that plays a crucial role in detoxifying reactive electrophiles. Short-chain unsaturated aldehydes readily react with the sulfhydryl group of GSH, leading to its depletion. This depletion compromises the cell's antioxidant defense system, rendering it more susceptible to oxidative damage.

Oxidative Stress

The depletion of GSH, coupled with the direct action of unsaturated aldehydes on cellular components, leads to a state of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Increased ROS levels can damage lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.

Disruption of Signaling Pathways

Short-chain unsaturated aldehydes can modulate the activity of several critical signaling pathways, primarily through their interaction with key regulatory proteins.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Acrolein has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress. Unsaturated aldehydes can induce the JNK pathway, often as a consequence of oxidative stress, which can lead to apoptosis.

Metabolism

The metabolism of short-chain unsaturated aldehydes primarily involves detoxification pathways aimed at reducing their reactivity and facilitating their excretion. These pathways include:

-

Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde group to a less reactive carboxylic acid.

-

Reduction: Aldo-keto reductases can reduce the aldehyde group to an alcohol.

-

Glutathione Conjugation: As mentioned earlier, conjugation with GSH, either spontaneously or catalyzed by glutathione S-transferases (GSTs), is a major detoxification route.

Quantitative Toxicological Data

The following table summarizes acute oral toxicity (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) data for selected short-chain unsaturated aldehydes.

| Compound | Test Species | Route | Parameter | Value | Reference(s) |

| Acrolein | Rat (female) | Oral | LD50 | 10 mg/kg | |

| Rat | Inhalation | NOAEL (nasal pathology) | 0.2 ppm (13 weeks) | ||

| Human | Inhalation | NOAEL (irritation) | 0.3 ppm (1 hour) | ||

| Crotonaldehyde | Rat | Oral | LD50 | 174–300 mg/kg bw | |

| Mouse | Oral | LD50 | 104–240 mg/kg bw | ||

| Rat | Oral | NOAEL (nasal inflammation) | 2.5 mg/kg bw/day (90 days) | ||

| Rat | Inhalation | NOAEL (inflammation) | Not established (effects at 6 ppm) | ||

| trans-2-Hexenal | Rat | Oral | LD50 | 780–1130 mg/kg bw | |

| Rat | Oral | NOAEL | 200 mg/kg/day |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological evaluation of short-chain unsaturated aldehydes.

Acute Oral Toxicity Testing (OECD Guideline 425: Up-and-Down Procedure)

This method is used to determine the acute oral toxicity (LD50) of a substance.

Principle: A sequential dosing regimen is used where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to obtain a statistically valid LD50 estimate.

Procedure:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Housing and Fasting: Animals are housed individually and fasted (with access to water) overnight before dosing.

-

Dose Administration: The test substance is administered orally via gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted by a constant multiplicative factor.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Test (Ames Test)

This assay is widely used to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Procedure:

-

Strain Selection: Appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) are selected based on their sensitivity to different types of mutagens.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Quantification of Cellular Glutathione (GSH)

This protocol describes a common enzymatic recycling assay for measuring total glutathione.

Principle: This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase in the presence of NADPH, allowing for the amplification of the signal.

Procedure:

-

Sample Preparation: Cells or tissues are homogenized in a suitable buffer and deproteinized, typically with metaphosphoric acid or sulfosalicylic acid.

-

Reaction Mixture: The deproteinized sample is added to a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

-

Measurement: The rate of TNB formation is monitored by measuring the change in absorbance at 412 nm over time using a spectrophotometer or plate reader.

-

Quantification: The concentration of GSH in the sample is determined by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest is incubated with nuclear extracts from treated and untreated cells. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the protein-DNA complex compared to the free probe indicates binding.

Procedure:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells that have been treated with the test compound.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB binding site is labeled, typically with 32P or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A "shifted" band corresponding to the NF-κB-DNA complex will be visible.

Analysis of JNK Phosphorylation by Western Blot

This technique is used to detect the activation (phosphorylation) of JNK.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific for the phosphorylated (activated) form of JNK.

Procedure:

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes phosphorylated JNK. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection: A chemiluminescent or colorimetric substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the band corresponding to phosphorylated JNK is quantified. A parallel blot is often performed with an antibody against total JNK to normalize for protein loading.

Visualizations of Key Signaling Pathways and Workflows

Signaling Pathways

Caption: Oxidative Stress Induction by Short-Chain Unsaturated Aldehydes.

Caption: Inhibition of the NF-κB Signaling Pathway by Acrolein.

Caption: Activation of the JNK Signaling Pathway by Unsaturated Aldehydes.

Experimental Workflows

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acrolein causes inhibitor kappaB-independent decreases in nuclear factor kappaB activation in human lung adenocarcinoma (A549) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of 2-Octenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal, a volatile unsaturated aldehyde, is a significant contributor to the aroma profile of a wide array of food products, including fruits, vegetables, and cooked meats. Its distinct sensory characteristics, often described as green, fatty, and cucumber-like, make it a molecule of great interest in the fields of flavor chemistry, sensory science, and pharmacology. Understanding the mechanisms of its perception and the methodologies for its sensory analysis is crucial for product development, quality control, and the exploration of its potential physiological effects. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, detailing its odor profile, quantitative sensory data, experimental protocols for its evaluation, and the underlying biochemical signaling pathways of its perception.

Olfactory Perception of this compound

The olfactory perception of this compound is characterized by a complex interplay of its chemical properties and the human olfactory system. It is primarily recognized for its potent "green" and "fatty" aroma.

Odor Profile

The odor of this compound is most commonly described with the following attributes:

-

Green: This is often the most prominent note, reminiscent of freshly cut grass, cucumber, and green leaves.

-

Fatty: A characteristic fatty or tallow-like scent is also strongly associated with this compound.

-

Waxy: A waxy, candle-like note can be perceived.

-

Citrus: Some assessors report subtle citrus undertones.

-

Herbal: A general herbal note may also be present.

The perceived odor profile can be influenced by the concentration of this compound, the presence of other volatile compounds, and the individual sensitivity of the assessor.

Quantitative Sensory Data

The odor detection threshold is a critical parameter in understanding the sensory impact of a volatile compound. It represents the lowest concentration at which a substance can be detected by the human sense of smell. The odor detection thresholds for a homologous series of aldehydes suggest that sensitivity is highest for the 8-carbon member, octanal.

| Compound | Odor Detection Threshold in Water (ppb) |

| Propanal | 2.0 |

| Butanal | 0.46 |

| Hexanal | 0.33 |

| Octanal | 0.17 |

| Nonanal | 0.53 |

Data adapted from a study on homologous aliphatic aldehydes.[1]

Sensory Analysis of this compound

The sensory properties of this compound are evaluated using established analytical methods, primarily through descriptive analysis and difference testing. These methods rely on trained sensory panels to provide objective and reproducible data.

Experimental Protocol: Descriptive Sensory Analysis

Descriptive sensory analysis is used to identify, describe, and quantify the sensory attributes of a substance. A trained panel develops a consensus vocabulary (a lexicon) to describe the aroma of this compound and then rates the intensity of each attribute.

1. Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to discriminate between different odorants, and verbal fluency.

-

Train panelists on the fundamental principles of sensory evaluation and familiarize them with a range of reference standards representing different "green" and "fatty" aromas.

2. Lexicon Development:

-

Present panelists with a sample of this compound at a supra-threshold concentration.

-

In a group session, panelists will brainstorm and agree upon a list of descriptive terms for the aroma of this compound. This lexicon should include terms for all perceptible aroma notes (e.g., green, cucumber, fatty, waxy).

-

Provide reference standards for each descriptor to ensure consistent understanding and usage among panelists. For example, a "green/grassy" note might be referenced with freshly cut grass, while a "fatty" note could be anchored with a sample of beef tallow.

3. Intensity Rating:

-

Panelists individually rate the intensity of each descriptor for the this compound sample using a structured scale, typically a 15-point line scale anchored with "low" and "high" at the ends.

-

Samples should be presented in a controlled environment with consistent temperature, humidity, and lighting to minimize external influences.

4. Data Analysis:

-

Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities and to assess panel performance.

Experimental Protocol: Triangle Test

The triangle test is a discrimination test used to determine if a perceptible difference exists between two samples. For example, this test could be used to see if a change in the purification process of this compound results in a noticeable change in its aroma.

1. Sample Preparation:

-

Prepare two sets of samples: a control sample (A) and a test sample (B).

-

For each panelist, present three coded samples: two of one type and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, or ABB). The order of presentation should be randomized for each panelist.[3][4][5]

2. Evaluation:

-

Instruct panelists to sniff each sample from left to right.

-

Ask panelists to identify the "odd" or "different" sample.

-

Even if no difference is perceived, panelists must make a choice.

3. Data Analysis:

-

The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).

-

Statistical tables or a chi-square test are used to determine if the number of correct responses is statistically significant, indicating a perceptible difference between the samples.

Signaling Pathway of Olfactory Perception

The perception of this compound, like other odorants, is initiated by the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

The G-Protein Coupled Receptor Cascade

The binding of an odorant to an OR triggers a cascade of intracellular events:

-

Receptor Activation: The odorant molecule binds to a specific OR. For aldehydes like this compound, the human olfactory receptor OR1A1 is a likely candidate, as it is known to be broadly tuned and responds to various aldehydes.

-

G-Protein Activation: The activated OR interacts with and activates a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf. This causes the Gα subunit to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the OSN membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Octenal by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal is a volatile, unsaturated aldehyde that contributes to the aroma and flavor profiles of various foods and beverages. It is often associated with lipid oxidation and can be an indicator of off-flavors. Accurate and sensitive quantification of this compound is crucial in quality control for the food and beverage industry, as well as in research settings studying oxidative processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle of Analysis

The analysis of this compound by GC-MS involves the separation of the volatile components of a sample in a gas chromatograph followed by detection and quantification using a mass spectrometer. Due to the reactivity of aldehydes, a derivatization step is often employed to enhance stability and improve chromatographic performance. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes.[1][2][3] This application note will focus on a validated method using PFBHA derivatization followed by GC-MS analysis.

Experimental Protocols

Sample Preparation: Derivatization with PFBHA

This protocol is adapted from a method developed for the analysis of oxidative off-flavor compounds in wine, including (E)-2-octenal.[1][3]

Reagents and Materials:

-

Sample containing this compound (e.g., food extract, beverage)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

-

Internal Standard (IS): (E)-2-Octenal-d4 (or other suitable labeled standard)

-

Sodium chloride (NaCl)

-

Extraction solvent (e.g., hexane or dichloromethane)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined septa

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: Place a defined volume or weight of the sample into a glass vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Derivatization: Add the PFBHA solution to the vial. The amount will depend on the expected concentration of aldehydes in the sample. A molar excess of PFBHA is recommended.

-

Incubation: Seal the vial and vortex thoroughly. Incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

-

Extraction: After incubation, add NaCl to the sample to increase the ionic strength and improve extraction efficiency. Add the extraction solvent (e.g., hexane) and vortex vigorously for several minutes.

-

Phase Separation: Centrifuge the sample to achieve a clear separation of the organic and aqueous layers.

-

Drying: Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

HS-SPME is a solvent-free extraction technique suitable for volatile compounds like this compound.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heating and agitation unit for SPME

Procedure:

-

Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, grinding may improve extraction efficiency.

-

Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard.

-

Equilibration: Seal the vial and place it in the heating unit. Allow the sample to equilibrate at a set temperature (e.g., 40-70°C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Extraction: Expose the SPME fiber to the headspace above the sample for a specific time (e.g., 30-45 minutes) at the same temperature.

-

Desorption: Retract the fiber and immediately introduce it into the GC injection port for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of this compound, primarily based on the analysis of (E)-2-alkenals.

| Parameter | Value |

| Gas Chromatograph | |

| Column | VF-200ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polar column |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 270°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.2 mL/min |

| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp 1: 5°C/min to 180°CRamp 2: 20°C/min to 260°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 50-350 (for full scan analysis of PFBHA derivatives) |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |

| Selected Ions for (E)-2-Octenal-PFBHA Oxime | To be determined by analyzing the mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions would be selected. |

| Top 5 Mass Spectral Peaks (Underivatized this compound) | 41, 55, 70, 83, 42 |

Quantitative Data Summary

The following table presents a summary of expected quantitative performance parameters for the analysis of aldehydes using GC-MS with derivatization. The exact values for this compound will need to be determined through method validation.

| Parameter | Expected Range | Reference |

| Linearity (r²) | > 0.99 | |

| Limit of Detection (LOD) | Low µg/L to ng/L range | |

| Limit of Quantitation (LOQ) | Low µg/L to ng/L range | |

| Recovery | 85 - 115% | |

| Precision (RSD%) | < 15% |

Diagrams

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Sampling of 2-Octenal

Introduction

(E)-2-Octenal is a volatile unsaturated aldehyde that contributes significantly to the flavor and aroma profiles of various food products, including nuts, oils, and fruits. It is often associated with the oxidation of lipids. Accurate and sensitive quantification of 2-octenal is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds like this compound from diverse matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2]

This document provides detailed application notes and standardized protocols for the sampling and analysis of this compound using Headspace SPME (HS-SPME) coupled with GC-MS.

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. The choice of fiber coating, extraction time, and temperature are critical parameters that influence the efficiency of the extraction.

Experimental Protocols

This section details two primary protocols for the HS-SPME-GC-MS analysis of this compound: a standard method for routine quantitative analysis and a high-sensitivity method for trace-level detection.

Protocol 1: Standard Quantitative Analysis of this compound

This protocol is suitable for the routine analysis of this compound in samples where concentrations are expected to be within a quantifiable range without requiring derivatization.

1. Materials and Reagents

-

SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to volatile and semi-volatile compounds.[3] A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[4][5]

-

SPME Fiber Holder: Manual or autosampler compatible.

-

GC-MS System: Gas chromatograph coupled to a mass spectrometer.

-

Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic crimp caps.

-

Standard: (E)-2-Octenal (CAS No. 2548-87-0) of high purity.

-

Internal Standard (IS): A suitable deuterated aldehyde (e.g., octanal-d16) or a compound not present in the sample with similar chemical properties.

-

Solvent: Methanol or ethanol (HPLC grade) for standard preparation.

-

Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

2. Instrument Conditions

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C (Splitless mode).

-

Desorption Time: 4 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300 (Full Scan) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: m/z 55, 83, 111).

-

3. Procedure

-

Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

-

Spike the sample with the internal standard at a known concentration.

-

Add approximately 1.5 g of NaCl to the vial to enhance the release of volatile compounds from the matrix.

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

-

-

Extraction:

-

Place the vial in a heated agitator (e.g., an autosampler tray with heating and shaking capabilities).

-

Equilibrate the sample at the extraction temperature for a set period (e.g., 15 minutes at 60°C).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continuous agitation (e.g., 250 rpm). Optimal conditions for similar aldehydes have been found at 70°C for 60 minutes.

-

-

Desorption and Analysis:

-

After extraction, immediately retract the fiber and transfer it to the GC injection port for thermal desorption.

-

Start the GC-MS analysis.

-

4. Quantification

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard, following the same HS-SPME procedure.

-